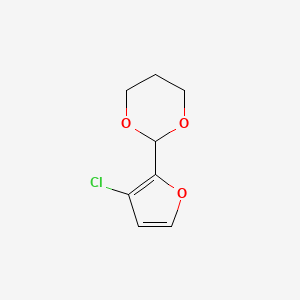
Molybdenum dioxyacetylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(acetylacetonato)dioxomolybdenum(VI): molybdenum dioxide bis(acetylacetonate) , is a coordination compound with the formula MoO2(acac)2 . It is a yellow powder that is used primarily as a catalyst in various chemical reactions. The compound is known for its role in oxidative transformations and is widely used in both academic and industrial research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(acetylacetonato)dioxomolybdenum(VI) can be synthesized through the reaction of molybdenum trioxide (MoO3) with acetylacetone (acacH) in the presence of a base. The reaction typically involves dissolving MoO3 in a suitable solvent, such as ethanol, and then adding acetylacetone and a base like sodium hydroxide (NaOH). The mixture is then heated under reflux conditions to facilitate the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of bis(acetylacetonato)dioxomolybdenum(VI) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Bis(acetylacetonato)dioxomolybdenum(VI) undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to lower oxidation states of molybdenum under specific conditions.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Reduction: Reducing agents such as hydrazine (N2H4) can be used to reduce the compound.
Substitution: Various ligands, including Schiff bases, can be used to replace the acetylacetonate ligands under appropriate conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: Bis(acetylacetonato)dioxomolybdenum(VI) is widely used as a catalyst in organic synthesis, particularly in oxidation reactions. It is also used in the preparation of other molybdenum complexes .
Biology: The compound has been studied for its potential biological activities, including its role in enzyme mimetics and as a model compound for studying molybdenum-containing enzymes .
Medicine: Research is ongoing to explore the potential medical applications of bis(acetylacetonato)dioxomolybdenum(VI), particularly in the development of new therapeutic agents .
Industry: In industrial applications, the compound is used as a catalyst in various chemical processes, including the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism by which bis(acetylacetonato)dioxomolybdenum(VI) exerts its catalytic effects involves the activation of oxygen species. The molybdenum center in the compound facilitates the transfer of oxygen atoms to the substrate, leading to the desired oxidation reaction. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of oxygen species .
Comparación Con Compuestos Similares
Molybdenum(VI) dichloride dioxide (MoO2Cl2): Another molybdenum(VI) compound used in oxidation reactions.
Vanadyl acetylacetonate (VO(acac)2): A vanadium-based compound with similar catalytic properties.
Titanium(IV) oxyacetylacetonate (TiO(acac)2): A titanium-based compound used in similar catalytic applications.
Uniqueness: Bis(acetylacetonato)dioxomolybdenum(VI) is unique due to its high catalytic efficiency and stability in oxidative transformations. Its ability to activate oxygen species and facilitate various oxidation reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C10H16MoO6 |
|---|---|
Peso molecular |
328.18 g/mol |
Nombre IUPAC |
dioxomolybdenum;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;; |
Clave InChI |
FAQSSRBQWPBYQC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)

![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)




![8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione](/img/structure/B13711549.png)

![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)

![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)
